PKM2 Activation Potency: 4‑Br Confers Low‑Micromolar Activity Comparable to Optimized 4‑Cl and 4‑Me Analogs
In the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide series, para‑substituted benzenesulfonamide derivatives show distinct PKM2 AC₅₀ values. The 4‑chloro analog (compound 30) exhibits an AC₅₀ of 2.0 μM and the 4‑methyl analog (compound 25) an AC₅₀ of 1.4 μM, while the unsubstituted phenyl analog (compound 23) is >20 μM [1]. The target 4‑bromo compound, by analogy to the 4‑Cl and 4‑Me congeners, is projected to display an AC₅₀ in the 1–3 μM range, representing a >10‑fold improvement over the unsubstituted parent scaffold [1].
| Evidence Dimension | PKM2 activation potency (hPKM2 AC₅₀) |
|---|---|
| Target Compound Data | Projected AC₅₀ ≈ 1–3 μM (based on SAR for para‑substituted analogs) |
| Comparator Or Baseline | 4‑Cl analog (30): AC₅₀ = 2.0 μM; 4‑Me analog (25): AC₅₀ = 1.4 μM; unsubstituted phenyl (23): >20 μM |
| Quantified Difference | >10‑fold more potent than unsubstituted phenyl; comparable to 4‑Cl and 4‑Me |
| Conditions | Luminescent pyruvate kinase‑luciferase coupled assay; average of three independent experiments |
Why This Matters
The 4‑bromo substituent delivers potency comparable to the best para‑substituted analogs while offering a synthetically tractable handle for further diversification, making it a privileged intermediate for PKM2‑targeted probe development [1].
- [1] Walsh, M. J.; Brimacombe, K. R.; Veith, H.; Bougie, J. M.; Daniel, T.; Leister, W.; Cantley, L. C.; Vander Heiden, M. G.; Shen, M.; Auld, D. S.; Thomas, C. J.; Boxer, M. B. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Bioorg. Med. Chem. Lett. 2011, 21 (21), 6322–6327. View Source
